molecular formula C17H12FN3O B6462514 (2E)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one CAS No. 2549133-08-4

(2E)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one

Cat. No.: B6462514
CAS No.: 2549133-08-4
M. Wt: 293.29 g/mol
InChI Key: AIVVHGTXKRNGRH-DHZHZOJOSA-N
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Description

This compound is a complex organic molecule that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and a fluorophenyl group (a benzene ring with a fluorine atom attached), both attached to the triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how the drug interacts with the body to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic or corrosive, while others might be flammable or reactive .

Future Directions

The future directions for research involving a compound would depend on its potential applications. For example, if it’s a drug, future research might involve clinical trials to determine its efficacy and safety .

Properties

IUPAC Name

(E)-3-[1-(4-fluorophenyl)triazol-4-yl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O/c18-14-6-9-16(10-7-14)21-12-15(19-20-21)8-11-17(22)13-4-2-1-3-5-13/h1-12H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVVHGTXKRNGRH-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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